molecular formula C15H9Cl2N3O3 B349370 (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate CAS No. 442564-81-0

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate

Cat. No.: B349370
CAS No.: 442564-81-0
M. Wt: 350.2g/mol
InChI Key: HWXXOHOTXYXHDQ-UHFFFAOYSA-N
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Description

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate typically involves the reaction of 4-oxo-1,2,3-benzotriazine with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

Mechanism of Action

The mechanism of action of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The benzotriazine ring can form stable complexes with metal ions, influencing enzymatic activities and signaling pathways. Additionally, the dichlorobenzoate moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it versatile for various applications, from chemical synthesis to biological studies.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O3/c16-9-5-6-10(12(17)7-9)15(22)23-8-20-14(21)11-3-1-2-4-13(11)18-19-20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXXOHOTXYXHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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